N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
Description
Propriétés
Numéro CAS |
894930-29-1 |
|---|---|
Formule moléculaire |
C25H25N5O8 |
Poids moléculaire |
523.502 |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
InChI |
InChI=1S/C25H25N5O8/c1-14-27-23(38-28-14)12-30-24(32)16-9-20-21(37-13-36-20)10-17(16)29(25(30)33)11-22(31)26-7-6-15-4-5-18(34-2)19(8-15)35-3/h4-5,8-10H,6-7,11-13H2,1-3H3,(H,26,31) |
Clé InChI |
BGVBDYBPGYNSKL-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4 |
Solubilité |
not available |
Origine du produit |
United States |
Activité Biologique
N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound's structure includes a phenethyl group with methoxy substitutions and a quinazolin derivative featuring an oxadiazole moiety. The presence of these functional groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O5 |
| Molecular Weight | 375.43 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
The proposed mechanism of action for N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide primarily involves the inhibition of key enzymes involved in cancer cell proliferation. Specifically:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar to other compounds in its class, this compound may inhibit CDKs that are crucial for cell cycle regulation. By binding to these kinases, it prevents the phosphorylation of target proteins necessary for cell division.
- Induction of Apoptosis : The compound may also trigger apoptotic pathways in cancer cells by activating pro-apoptotic factors or inhibiting anti-apoptotic proteins.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and quinazoline moieties. For instance:
- In vitro Studies : Compounds similar to N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide have shown significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). IC50 values reported for related compounds range from 0.67 µM to 1.95 µM .
Case Studies
- Study on Oxadiazole Derivatives : A study conducted by Zhang et al. synthesized several oxadiazole derivatives and evaluated their anticancer activity using TRAP PCR-ELISA assays. One derivative exhibited an IC50 value of 1.18 µM against HEPG2 cells . This indicates that modifications to the oxadiazole structure can enhance potency.
- Mechanism-Based Approaches : Research has shown that quinazoline derivatives exhibit selective inhibition against specific kinases involved in cancer progression. For instance, a related compound demonstrated effective inhibition against EGFR and Src kinases with IC50 values below 0.96 µM .
Q & A
Basic: What are the critical considerations for optimizing the synthesis of this compound?
Methodological Answer:
Synthesis optimization requires multi-step protocols with precise control of reaction parameters. Key steps include:
- Precursor Selection : Use of methyl 2-isothiocyanatobenzoate or glycine derivatives as starting materials to ensure proper functional group alignment .
- Solvent and Catalyst Systems : Polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ or NaOH to facilitate bond formation .
- Temperature and pH Control : Reactions often proceed at 60–80°C under reflux, with pH adjustments to stabilize intermediates .
- Purification : Column chromatography or recrystallization to isolate the final product, followed by characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Basic: Which structural features influence the compound's reactivity and bioactivity?
Methodological Answer:
The compound’s reactivity and bioactivity stem from:
- Quinazolin-dioxolo Core : The 6,8-dioxo-7,8-dihydroquinazolin moiety enables hydrogen bonding with biological targets, critical for enzyme inhibition .
- 3-Methyl-1,2,4-oxadiazole Substituent : Enhances metabolic stability and modulates electronic properties, affecting binding affinity .
- 3,4-Dimethoxyphenethyl Group : Provides lipophilicity, improving membrane permeability .
Experimental validation via structure-activity relationship (SAR) studies, using analogs with modified substituents, can isolate key functional groups .
Advanced: What methodologies are used to elucidate the compound's mechanism of action (MOA)?
Methodological Answer:
Advanced MOA studies employ:
- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to receptors .
- X-ray Crystallography : Resolve 3D protein-ligand complexes to identify binding pockets .
- In Silico Docking : Predict interaction modes using software like AutoDock Vina, validated by mutagenesis studies .
Advanced: How can researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
Contradictions arise from variability in assay conditions or compound purity. Strategies include:
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assays) and antimicrobial testing (e.g., MIC determination) .
- Batch Reproducibility Checks : Compare multiple synthesis batches via HPLC to ensure >95% purity .
- Meta-Analysis : Use computational tools (e.g., ICReDD’s reaction databases) to correlate bioactivity with structural descriptors .
Advanced: How can computational modeling predict the compound's interactions with biological targets?
Methodological Answer:
- Quantum Mechanical Calculations : Optimize geometry at the DFT/B3LYP level to identify reactive sites .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ ns trajectories using GROMACS .
- Pharmacophore Mapping : Align electrostatic and hydrophobic features with target active sites (e.g., COX-2) .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .
Advanced: What analytical techniques ensure purity and stability during long-term studies?
Methodological Answer:
- Stability-Indicating HPLC : Monitor degradation under stress conditions (e.g., pH 3–9, 40–60°C) .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles .
- Forced Degradation Studies : Expose to UV light, peroxides, or hydrolytic conditions to identify degradation products .
- NMR Stability Tracking : Detect structural changes in DMSO-d₆ or CDCl₃ over 6–12 months .
Advanced: How do researchers design comparative studies with structural analogs?
Methodological Answer:
- Analog Synthesis : Replace the oxadiazole group with triazoles or thiazoles to evaluate bioactivity shifts .
- Biological Profiling : Test analogs against the same cell lines (e.g., HepG2 for cytotoxicity) using dose-response curves .
- Free Energy Perturbation (FEP) : Compute relative binding free energies to rank analog efficacy .
- Patent Mining : Cross-reference PubChem or ChEMBL for analogs with reported activity .
Advanced: What computational tools elucidate reaction pathways for scale-up?
Methodological Answer:
- Reaction Path Search Algorithms : Use GRRM or Gaussian’s intrinsic reaction coordinate (IRC) to map intermediates .
- Process Simulation : COMSOL Multiphysics models heat/mass transfer in batch reactors .
- Machine Learning (ML) : Train neural networks on reaction yield data to predict optimal conditions (e.g., solvent ratios) .
- Green Chemistry Metrics : Calculate E-factors and atom economy to minimize waste .
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